![molecular formula C12H11FN2 B2359979 [2-(4-Fluorophenyl)pyridin-3-yl]methanamine CAS No. 1241827-98-4](/img/structure/B2359979.png)
[2-(4-Fluorophenyl)pyridin-3-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-Fluorophenyl)pyridin-3-yl]methanamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in pharmacology and medicinal chemistry. This compound belongs to the class of phenylpyridines and is commonly referred to as Fluorophenylpyridine.
Mécanisme D'action
The mechanism of action of [2-(4-Fluorophenyl)pyridin-3-yl]methanamine involves the inhibition of various enzymes and receptors involved in disease progression. The compound has been shown to inhibit the activity of kinases that are involved in cancer cell proliferation. It also inhibits the activity of cyclooxygenase enzymes that are responsible for the production of pro-inflammatory cytokines. In addition, [2-(4-Fluorophenyl)pyridin-3-yl]methanamine has been found to bind to amyloid-beta plaques in the brain, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [2-(4-Fluorophenyl)pyridin-3-yl]methanamine have been extensively studied in vitro and in vivo. The compound has been found to exhibit significant cytotoxicity against cancer cells and induce apoptosis. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, [2-(4-Fluorophenyl)pyridin-3-yl]methanamine has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
[2-(4-Fluorophenyl)pyridin-3-yl]methanamine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yields and purity. It exhibits significant activity against various disease targets and has been extensively studied for its potential applications in pharmacology and medicinal chemistry. However, [2-(4-Fluorophenyl)pyridin-3-yl]methanamine also has some limitations. It has been found to exhibit some toxicity in animal models, which may limit its potential use in humans. In addition, the compound has not been extensively studied for its pharmacokinetic properties, which may limit its potential use as a drug candidate.
Orientations Futures
There are several future directions for research on [2-(4-Fluorophenyl)pyridin-3-yl]methanamine. One direction is to further study the compound's pharmacokinetic properties and toxicity in animal models. This will be important in determining the compound's potential use as a drug candidate. Another direction is to study the compound's activity against other disease targets such as infectious diseases and metabolic disorders. In addition, future research can focus on optimizing the synthesis method of [2-(4-Fluorophenyl)pyridin-3-yl]methanamine to achieve higher yields and purity. Overall, [2-(4-Fluorophenyl)pyridin-3-yl]methanamine has significant potential for applications in pharmacology and medicinal chemistry, and further research is needed to fully understand its potential benefits and limitations.
Méthodes De Synthèse
The synthesis of [2-(4-Fluorophenyl)pyridin-3-yl]methanamine involves the reaction of 4-fluorobenzaldehyde with 2-bromopyridine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with a suitable amine to obtain the final product. The synthesis method of [2-(4-Fluorophenyl)pyridin-3-yl]methanamine has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
[2-(4-Fluorophenyl)pyridin-3-yl]methanamine has been extensively studied for its potential applications in pharmacology and medicinal chemistry. It has been found to exhibit significant activity against various disease targets such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, [2-(4-Fluorophenyl)pyridin-3-yl]methanamine has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
[2-(4-fluorophenyl)pyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c13-11-5-3-9(4-6-11)12-10(8-14)2-1-7-15-12/h1-7H,8,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTMCIPXJSFGCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)F)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2359898.png)
![N-(4-fluorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2359899.png)
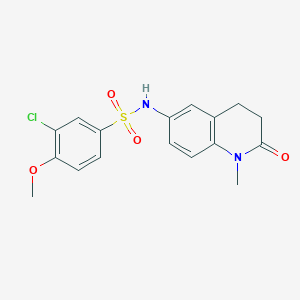
![Tert-butyl [2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B2359903.png)
![2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2359904.png)
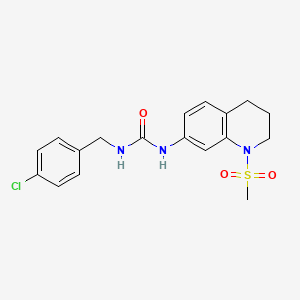

![Ethyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2359909.png)
![5-Chloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]thiophene-2-carboxamide](/img/structure/B2359911.png)
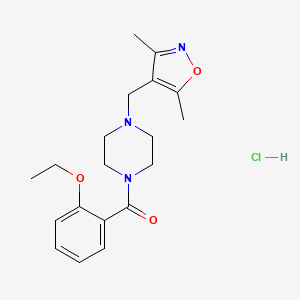
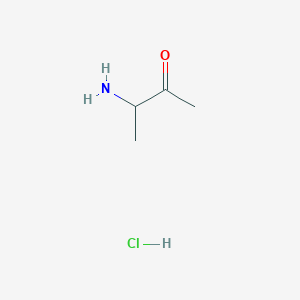
![N-(2-ethoxyphenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2359916.png)
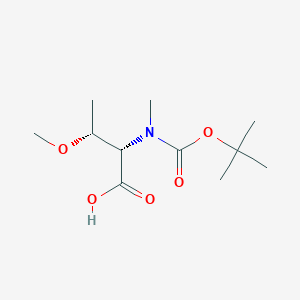
![Tert-butyl N-[(2-oxo-6-oxaspiro[3.4]octan-7-yl)methyl]carbamate](/img/structure/B2359919.png)